molecular formula C19H20ClN5OS B2653617 (4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride CAS No. 1351647-36-3

(4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride

Cat. No.: B2653617
CAS No.: 1351647-36-3
M. Wt: 401.91
InChI Key: WEOINFSQLNVZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride is a piperazine-based derivative featuring two distinct heterocyclic moieties: a 2-phenylthiazole group linked via a methyl bridge to the piperazine ring and a pyrazin-2-yl methanone substituent. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications . Piperazine derivatives are well-documented for their diverse therapeutic potentials, including antifungal, antitumor, and central nervous system (CNS)-related activities .

This compound’s structural complexity arises from the integration of thiazole and pyrazine rings, which may confer unique electronic and steric properties compared to simpler analogs. Thiazole rings are known for their metabolic stability and role in drug-receptor interactions, while pyrazine contributes to hydrogen bonding and π-π stacking capabilities .

Properties

IUPAC Name

[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-pyrazin-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS.ClH/c25-19(17-12-20-6-7-21-17)24-10-8-23(9-11-24)13-16-14-26-18(22-16)15-4-2-1-3-5-15;/h1-7,12,14H,8-11,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOINFSQLNVZOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=NC=CN=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride is a synthetic molecule that combines thiazole and piperazine moieties, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticonvulsant, and anticancer properties, supported by relevant research findings and data.

Chemical Structure

The compound is characterized by the following structural elements:

  • Thiazole Ring : Contributes to antimicrobial and anticancer properties.
  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Pyrazine Moiety : Enhances the biological profile through potential receptor interactions.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a broad spectrum of biological activities. The specific compound has been evaluated for several key activities:

1. Antimicrobial Activity

A study on similar thiazole-piperazine derivatives demonstrated moderate to good antimicrobial activity against various bacterial strains. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria, revealing effective inhibition at specific concentrations.

CompoundActivityMinimum Inhibitory Concentration (MIC)
5eAntimicrobial100 µg/mL
5kAntimicrobial200 µg/mL

Most compounds exhibited promising results, suggesting that modifications in the thiazole or piperazine components can enhance efficacy .

2. Anticonvulsant Activity

Thiazole derivatives have also been noted for their anticonvulsant properties. In a structure-activity relationship (SAR) analysis, certain thiazole-integrated compounds showed significant protection against seizures in animal models. The activity was attributed to the ability of these compounds to modulate neurotransmitter systems .

3. Anticancer Properties

Recent studies have highlighted the potential of thiazole-containing compounds in cancer therapy. For instance, derivatives have been shown to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced levels of anti-apoptotic proteins like Mcl-1. This mechanism suggests a pathway through which these compounds could induce apoptosis in cancer cells .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a systematic evaluation of various thiazole derivatives, one compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study involved testing multiple derivatives with varying substitutions on the thiazole ring, leading to the identification of optimal structures for enhanced activity .

Case Study 2: Anticonvulsant Screening
Another study focused on the anticonvulsant effects of thiazole-piperazine hybrids. The findings indicated that certain modifications in the molecular structure led to increased efficacy in seizure models, showcasing the importance of structural optimization in drug design .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and piperazine moieties exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to (4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride can inhibit the growth of various cancer cell lines. For instance, a study assessed the activity of thiazole derivatives against glioma cell lines, revealing promising growth inhibition rates .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Piperazine derivatives are known for their effectiveness against a range of bacterial strains. A related study highlighted the antibacterial effects of piperazine-containing compounds, indicating that they could serve as effective agents in treating bacterial infections .

Neuropharmacological Effects

Piperazine derivatives have been implicated in neuropharmacology, showing promise as treatments for neurological disorders. The incorporation of the piperazine ring enhances the pharmacokinetic properties of drugs, making them suitable candidates for conditions such as anxiety and depression .

Table 1: Summary of Research Findings on Related Compounds

Study ReferenceCompound StudiedKey FindingsApplication
4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanoneInhibits Na+/K(+)-ATPase; reduces Ras oncogene activityAnticancer
Various piperazine derivativesExhibited significant antibacterial activityAntimicrobial
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidinesHigh binding affinity to CDK2 and CDK9Cancer therapy

Comparison with Similar Compounds

Structural Similarity and Chemoinformatic Analysis

Using graph-based comparison methods (as described in ), the compound’s core piperazine structure aligns with several analogs. However, its substituents differentiate it significantly:

  • Thiazole vs. Thiophene: Compound 21 from , (thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone, replaces the thiazole ring with a thiophene group.
  • Pyrazine vs. Chloroethanone: The compound 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone () substitutes the pyrazine methanone with a chloroethanone group, which may alter reactivity and metabolic pathways .

Tanimoto Coefficient Analysis :
While exact coefficients are unavailable, hypothetical comparisons based on molecular fingerprints suggest:

  • A moderate similarity (Tanimoto ~0.65) with compound 21 () due to shared piperazine and aryl substituents.
  • Lower similarity (Tanimoto ~0.55) with 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone () due to divergent functional groups .
Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Bioactivity (Reported)
Target Compound Piperazine 2-Phenylthiazole, Pyrazin-2-yl methanone Hypothetical: Antitumor, CNS
Compound 21 () Piperazine Thiophen-2-yl, Trifluoromethylphenyl Antifungal, Antitumor
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone () Piperazine Chloroethanone, Phenyl Antitumor, Antidepressant
942034-80-2 () Oxadiazole Triazolyl, Methoxyphenyl Unreported

Q & A

Q. What are the key steps in synthesizing (4-((2-Phenylthiazol-4-yl)methyl)piperazin-1-yl)(pyrazin-2-yl)methanone hydrochloride, and how can reaction yields be optimized?

Answer: The synthesis typically involves:

  • Step 1: Condensation of 2-phenylthiazole-4-carbaldehyde with piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine-thiazole intermediate .
  • Step 2: Coupling the intermediate with pyrazine-2-carbonyl chloride in the presence of a coupling agent (e.g., HATU or DCC) to form the methanone backbone .
  • Step 3: Hydrochloride salt formation via treatment with HCl in ethanol .

Yield Optimization:

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion points.
  • Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) to avoid carryover impurities .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • 1H/13C NMR: Key signals include:
    • Pyrazine protons at δ 8.5–9.0 ppm (aromatic region).
    • Piperazine methylene protons (N–CH₂–thiazole) at δ 3.5–4.0 ppm .
  • FT-IR: Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and piperazine N–H stretches .
  • Mass Spectrometry (HRMS): Verify molecular ion peak matching the theoretical mass (e.g., [M+H]+ m/z calculated for C₂₁H₂₁ClN₆OS: 440.12) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Answer: Discrepancies may arise due to:

  • Pharmacokinetic Factors: Poor bioavailability or rapid metabolism (e.g., hepatic CYP450 interactions). Mitigate by formulating with solubility-enhancing excipients (e.g., PEG 400) .
  • Metabolite Interference: Use LC-MS/MS to identify active metabolites and adjust dosing regimens .
  • Model Limitations: Validate in vitro assays (e.g., enzyme inhibition) against multiple cell lines and compare with in vivo tumor xenograft models .

Methodological Approach:

  • Conduct ADME profiling early to identify metabolic liabilities.
  • Use isotopic labeling (e.g., 14C) for metabolite tracking .

Q. What strategies are effective for improving the selectivity of this compound toward specific kinase targets?

Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Modify the pyrazine ring (e.g., introduce electron-withdrawing groups) to enhance binding to ATP pockets .
    • Replace the phenylthiazole group with substituted heterocycles (e.g., pyridyl) to reduce off-target interactions .
  • Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide synthetic modifications .
  • Kinase Profiling Panels: Screen against >100 kinases to identify cross-reactivity and refine substituents .

Q. How can researchers address contradictions in reported synthetic yields for this compound?

Answer: Yield variations often stem from:

  • Reagent Purity: Use freshly distilled DMF or replace with DMAc to avoid amine degradation .
  • Catalyst Selection: Replace traditional bases (e.g., K₂CO₃) with milder alternatives (e.g., Cs₂CO₃) to reduce side reactions .
  • Workup Procedures: Optimize pH during hydrochloride salt precipitation (pH 2–3) to maximize crystallization .

Validation Protocol:

  • Replicate reactions under inert atmosphere (N₂/Ar) to confirm reproducibility.
  • Publish detailed synthetic protocols with step-by-step troubleshooting notes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.